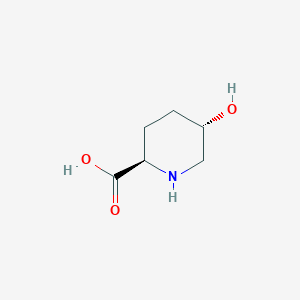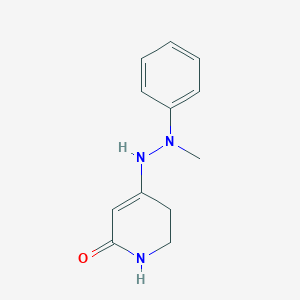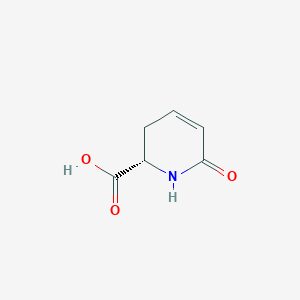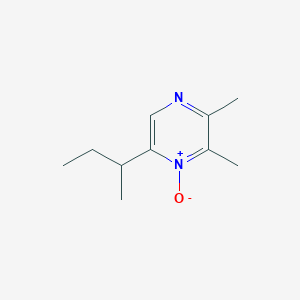
(2R,5S)-Ácido 5-hidroxipiperidina-2-carboxílico
Descripción general
Descripción
(2R,5S)-5-hydroxypiperidine-2-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological molecules.
Aplicaciones Científicas De Investigación
(2R,5S)-5-hydroxypiperidine-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with enzymes and other biological molecules.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
Mode of Action
The mode of action of (2R,5S)-5-hydroxypiperidine-2-carboxylic acid is currently unknown. It’s possible that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes. More research is needed to elucidate these interactions and their consequences .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Result of Action
This compound may have various effects depending on its targets and the biochemical pathways it affects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2R,5S)-5-hydroxypiperidine-2-carboxylic acid. Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets and carries out its functions .
Análisis Bioquímico
Biochemical Properties
Trans-5-hydroxypipecolic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes involved is L-pipecolic acid hydroxylase, which catalyzes the hydroxylation of L-pipecolic acid to produce trans-5-hydroxypipecolic acid . This interaction is essential for the biosynthesis of this compound. Additionally, trans-5-hydroxypipecolic acid is involved in the systemic acquired resistance (SAR) pathway in plants, where it acts as a signaling molecule to enhance plant immunity .
Cellular Effects
Trans-5-hydroxypipecolic acid influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. In plants, trans-5-hydroxypipecolic acid induces the expression of pathogenesis-related genes and enhances resistance to bacterial pathogens . This compound also plays a role in the regulation of systemic acquired resistance, which is a defense mechanism that provides long-lasting immunity against a broad spectrum of pathogens .
Molecular Mechanism
The molecular mechanism of trans-5-hydroxypipecolic acid involves its interaction with specific biomolecules. It is synthesized from L-pipecolic acid through the action of L-pipecolic acid hydroxylase . This enzyme catalyzes the hydroxylation reaction, resulting in the formation of trans-5-hydroxypipecolic acid. The compound then acts as a signaling molecule in the SAR pathway, where it binds to and activates specific receptors, leading to the induction of defense-related genes . Additionally, trans-5-hydroxypipecolic acid can modulate the activity of other enzymes and proteins involved in plant immunity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trans-5-hydroxypipecolic acid can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For example, in vitro experiments have demonstrated that trans-5-hydroxypipecolic acid can be stable for extended periods under specific conditions . Its stability may vary depending on factors such as temperature, pH, and the presence of other biomolecules . Long-term studies in vivo have also indicated that trans-5-hydroxypipecolic acid can have sustained effects on plant immunity .
Dosage Effects in Animal Models
The effects of trans-5-hydroxypipecolic acid can vary with different dosages in animal models. Studies have shown that low doses of this compound can enhance plant immunity without causing adverse effects . Higher doses may lead to toxic effects or other adverse reactions. For example, excessive amounts of trans-5-hydroxypipecolic acid can disrupt normal cellular processes and lead to cell death . Therefore, it is important to determine the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
Trans-5-hydroxypipecolic acid is involved in several metabolic pathways. It is synthesized from L-pipecolic acid through the action of L-pipecolic acid hydroxylase . This enzyme catalyzes the hydroxylation reaction, resulting in the formation of trans-5-hydroxypipecolic acid. Additionally, this compound can be further metabolized into other bioactive molecules, such as N-hydroxy-pipecolic acid, which plays a role in plant immunity . The metabolic pathways involving trans-5-hydroxypipecolic acid are essential for its biological functions and therapeutic potential.
Transport and Distribution
The transport and distribution of trans-5-hydroxypipecolic acid within cells and tissues are critical for its biological activity. This compound can be transported through specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, trans-5-hydroxypipecolic acid can accumulate in specific compartments or organelles, where it exerts its effects on cellular processes . The distribution of this compound within tissues can also influence its overall activity and therapeutic potential.
Subcellular Localization
Trans-5-hydroxypipecolic acid exhibits specific subcellular localization patterns that are important for its activity and function. This compound can be targeted to specific compartments or organelles through post-translational modifications or targeting signals . For example, trans-5-hydroxypipecolic acid can localize to the cytoplasm, where it interacts with other biomolecules involved in plant immunity . The subcellular localization of this compound is essential for its role in regulating cellular processes and enhancing plant defense mechanisms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-5-hydroxypiperidine-2-carboxylic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of (S)-proline as a starting material, which undergoes a series of reactions including condensation with pivalaldehyde and subsequent transformations to yield the target compound .
Industrial Production Methods
Industrial production of (2R,5S)-5-hydroxypiperidine-2-carboxylic acid often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality material .
Análisis De Reacciones Químicas
Types of Reactions
(2R,5S)-5-hydroxypiperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol .
Comparación Con Compuestos Similares
Similar Compounds
(2R,5R)-5-hydroxypiperidine-2-carboxylic acid: Similar structure but different stereochemistry.
(2S,5S)-5-hydroxypiperidine-2-carboxylic acid: Another stereoisomer with distinct properties.
(2S,5R)-5-hydroxypiperidine-2-carboxylic acid: Different stereochemistry affecting its reactivity and interactions.
Uniqueness
The uniqueness of (2R,5S)-5-hydroxypiperidine-2-carboxylic acid lies in its specific stereochemistry, which imparts unique reactivity and biological activity compared to its stereoisomers .
Propiedades
IUPAC Name |
(2R,5S)-5-hydroxypiperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c8-4-1-2-5(6(9)10)7-3-4/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEYKDXXZCICFZ-CRCLSJGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NCC1O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC[C@H]1O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17027-46-2 | |
| Record name | 5-Hydroxypipecolic acid, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017027462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-HYDROXYPIPECOLIC ACID, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U555LY35FF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![5-Amino-2-[2-(methylamino)ethoxy]benzoic acid](/img/structure/B139756.png)


![N-[2-(7-methoxynaphthalen-1-yl)ethyl]-4-methylbenzamide](/img/structure/B139763.png)
